Phenyl (2-fluoroethyl)carbamate
Description
Carbamates are organic compounds derived from carbamic acid (NH₂COOH), characterized by a urethane linkage (–O–(CO)–N–). They exhibit diverse biological activities, including enzyme inhibition, antitumor, and pesticidal properties. Substituents on the phenyl ring and alkyl/aryl groups significantly influence their physicochemical and pharmacological profiles.
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
phenyl N-(2-fluoroethyl)carbamate |
InChI |
InChI=1S/C9H10FNO2/c10-6-7-11-9(12)13-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) |
InChI Key |
XXJCAOFMXFEFSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NCCF |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamates
Structural Analogues and Substituent Effects
The following carbamates share structural similarities with phenyl carbamates, differing in substituents (e.g., halogens, hydroxyl groups, alkyl chains):
Antitumor Activity
This highlights the critical role of alkyl vs. aryl substituents in modulating potency.
Enzyme Inhibition
- Trehalase Inhibition : Phenethyl carbamate (19-f ) achieved >80% inhibition, outperforming methyl ether derivatives (e.g., 17-a ) and other phenyl carbamates (19-d , 19-e ) .
- Nematicidal Activity: 4-[3-(4-Methoxyphenyl)prop-2-enoyl]phenyl phenyl carbamate (30) showed 51.8% mortality against Meloidogyne javanica, with methoxy groups enhancing activity compared to dimethoxy derivatives (35% mortality for 35) .
Physicochemical Properties
Lipophilicity
Lipophilicity (log k) is a critical determinant of bioavailability. For example:
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